molecular formula C7H9NO B078151 3-Ethylpyridine 1-oxide CAS No. 14906-62-8

3-Ethylpyridine 1-oxide

Cat. No. B078151
CAS RN: 14906-62-8
M. Wt: 123.15 g/mol
InChI Key: WHLDRJCCCXVISS-UHFFFAOYSA-N
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Description

3-Ethylpyridine 1-oxide is a derivative of pyridine . Pyridine derivatives are important heterocyclic compounds found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis .


Synthesis Analysis

The synthesis of pyridine derivatives often involves the addition of Grignard reagents to pyridine N-oxides . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular formula of 3-Ethylpyridine is C7H9N . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The presence of the ring nitrogen defines the reactivity of pyridine derivatives . Electrochemistry can make an unequivocal contribution to the studies of redox reaction mechanisms of hydrogenated pyridine derivatives .

Scientific Research Applications

  • Polarographic Behavior : The paper by Kubota and Miyazaki (1962) investigated the polarographic behavior of pyridine, 4-methylpyridine, and 4-ethylpyridine N-oxides. Their findings revealed that the reduction wave of these N-oxides decreases rapidly with increasing pH value above 5 and disappears in alkali. This suggests its potential application in pH-sensitive processes and analytical chemistry (Kubota & Miyazaki, 1962).

  • Metallo-Supramolecular Polymers : Lohmeijer and Schubert (2003) modified poly(ethylene oxide) with terpyridine end groups to create water-soluble metallo-supramolecular polymers. These polymers have applications in advanced materials science, particularly in the creation of smart materials and nanotechnology (Lohmeijer & Schubert, 2003).

  • Surface Chemistry and Catalysis : Weiss and Ranke (2002) reviewed the work done on unpromoted single-crystalline iron-oxide films, including α-Fe2O3 and Fe3O4, which have applications in catalysis, particularly in the dehydrogenation of ethylbenzene to styrene. This research highlights the importance of 3-Ethylpyridine 1-oxide in understanding surface reactions on metal oxides, crucial in industrial catalysis (Weiss & Ranke, 2002).

  • Coordination Polymer Studies : Wöhlert et al. (2013) explored the synthesis and magnetic properties of a Co(II) thiocyanato coordination polymer using 4-ethylpyridine. Such studies are essential in the field of magnetic materials and their potential technological applications, such as in data storage and quantum computing (Wöhlert et al., 2013).

  • Mass Spectral Analysis : Lightner et al. (1970) studied the mass spectral fragmentations of alkylpyridine N-oxides, including ethylpyridine N-oxides. Their work provides crucial insights into the structural analysis of these compounds, which is fundamental in organic chemistry and pharmacology (Lightner et al., 1970).

  • Ammoxidation Reactions : Baiker and Zollinger (1984) investigated the ammoxidation of 3-alkylpyridines on vanadium oxides, a crucial reaction in the synthesis of nitriles. Their research contributes to the field of industrial chemistry, particularly in the development of more efficient and environmentally friendly catalytic processes (Baiker & Zollinger, 1984).

  • Nanofluid Heat Transfer : Goudarzi and Jamali (2017) used Al2O3 in Ethylene Glycol as nanofluid for heat transfer enhancement in car radiators, where 3-Ethylpyridine 1-oxide could potentially be used as an additive or modifier to improve the efficiency of such systems (Goudarzi & Jamali, 2017).

Safety And Hazards

3-Ethylpyridine is classified as harmful if inhaled or swallowed, and it may cause respiratory irritation. It can also cause serious eye irritation and skin irritation . It is also classified as a flammable liquid and vapour .

properties

IUPAC Name

3-ethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLDRJCCCXVISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164161
Record name Pyridine, 3-ethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylpyridine 1-oxide

CAS RN

14906-62-8
Record name Pyridine, 3-ethyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14906-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-ethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10.0 g of 3-ethylpyridine, 60 ml of acetic acid and 12 ml of 30% hydrogen peroxide solution was stirred while heating at 80° C. for 2.5 hours. To the reaction mixture, 7 ml of 30% hydrogen peroxide solution was added, and the reaction mixture was stirred while heating at 80° C. for further seven hours. The reaction mixture was cooled to room temperature, and sodium carbonate was added to the reaction mixture in small portions. The reaction mixture was filtered, and washed with ethyl acetate. The resultant filtrate was washed with a saturated aqueous solution of sodium hydrogen sulfite and a saturated sodium chloride solution, dried over anhydrous water sodium carbonate. Activated carbon was added, followed by filtration through Celite™. The filtrate was concentrated under reduced pressure to give 6.0 g of 3-ethylpyridine N-oxide.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Essery, K Schofield - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… Treatment of 4-chloro-3-ethylpyridine 1-oxide (6 g.) as above gave a viscous brown oil (5 g.). Distillation gave a colourless oil, bp 120-122"/0-5 mm., which solidified when cooled in ice. …
Number of citations: 61 pubs.rsc.org

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